2H-Imidazo[4,5-g][1,3]benzothiazole
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Overview
Description
2H-Imidazo[4,5-g][1,3]benzothiazole is a heterocyclic compound that features a fused ring system combining an imidazole ring and a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazo[4,5-g][1,3]benzothiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with carbon disulfide and an oxidizing agent to form the benzothiazole ring, followed by cyclization with an imidazole precursor . Another method involves the use of N,N-dimethylformamide (DMF) and hexamethyldisilazane (HMDS) as reagents under transition-metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and environmentally friendly processes. For example, the use of microwave-assisted synthesis and green solvents like ionic liquids can enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2H-Imidazo[4,5-g][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens, alkyl halides, and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
2H-Imidazo[4,5-g][1,3]benzothiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2H-Imidazo[4,5-g][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit essential enzymes or disrupt cell membrane integrity. In anticancer research, it can interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2H-Imidazo[4,5-g][1,3]benzothiazole include:
Benzothiazole: A simpler structure lacking the imidazole ring.
Imidazo[2,1-b][1,3]thiazine: Another fused heterocyclic compound with different ring fusion patterns.
Uniqueness
This compound is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where precise molecular interactions are crucial, such as in drug design and materials science.
Properties
CAS No. |
211-23-4 |
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Molecular Formula |
C8H5N3S |
Molecular Weight |
175.21 g/mol |
IUPAC Name |
2H-imidazo[4,5-g][1,3]benzothiazole |
InChI |
InChI=1S/C8H5N3S/c1-2-6-8(12-4-11-6)7-5(1)9-3-10-7/h1-3H,4H2 |
InChI Key |
HWAXRLFNEXLBSN-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=CC3=NC=NC3=C2S1 |
Origin of Product |
United States |
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